Cas no 1804647-00-4 (3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide)

3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide
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- インチ: 1S/C6H3F3IN3O5S/c7-6(8,9)18-2-1-12-5(13(14)15)3(10)4(2)19(11,16)17/h1H,(H2,11,16,17)
- InChIKey: LQIKPZQWGRRBHL-UHFFFAOYSA-N
- ほほえんだ: IC1C([N+](=O)[O-])=NC=C(C=1S(N)(=O)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 447
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 137
3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090277-1g |
3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide |
1804647-00-4 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamideに関する追加情報
Recent Advances in the Study of 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS: 1804647-00-4)
The compound 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS: 1804647-00-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its iodo and nitro functional groups make it particularly amenable to cross-coupling reactions, enabling the construction of complex molecular architectures. Researchers have successfully employed this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, yielding a variety of pharmacologically relevant derivatives.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide exhibits moderate inhibitory effects against several kinase targets implicated in cancer and inflammatory diseases. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed selective inhibition of JAK3 kinase, with IC50 values in the low micromolar range. This finding suggests potential applications in the development of targeted therapies for autoimmune disorders.
The trifluoromethoxy group present in the molecule has been identified as a key structural element contributing to both metabolic stability and membrane permeability. Computational modeling studies have revealed that this moiety enhances the compound's ability to penetrate the blood-brain barrier, opening possibilities for CNS-targeted drug development. Researchers are currently exploring structural modifications to optimize these properties further.
From a safety perspective, recent toxicological assessments indicate that 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide displays favorable preliminary safety profiles in animal models, with no significant hepatotoxicity observed at therapeutic doses. However, researchers caution that the nitro group may pose potential mutagenicity concerns that require further investigation through Ames testing and other genotoxicity assays.
Several pharmaceutical companies have included this compound in their screening libraries for high-throughput screening campaigns. Its structural novelty and demonstrated biological activity make it a promising scaffold for fragment-based drug discovery approaches. Recent patent filings indicate growing commercial interest in derivatives of this core structure.
Future research directions include the development of more efficient synthetic routes to enable large-scale production, as well as comprehensive structure-activity relationship studies to identify the most pharmacologically promising derivatives. The compound's unique combination of halogen, nitro, and sulfonamide functionalities presents numerous opportunities for medicinal chemistry optimization.
In conclusion, 3-Iodo-2-nitro-5-(trifluoromethoxy)pyridine-4-sulfonamide represents an important chemical building block with significant potential in drug discovery. Its recent emergence in the literature underscores the continued importance of heterocyclic chemistry in addressing unmet medical needs. Further studies are warranted to fully explore its therapeutic potential and optimize its pharmacological properties.
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